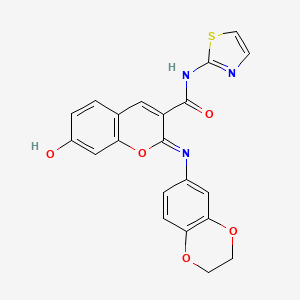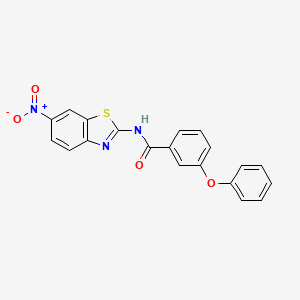
1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClNO5S2 It is known for its unique structure, which includes a benzothiazole ring fused with a sulfonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride typically involves the reaction of 2-aminobenzenesulfonyl chloride with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Aminobenzenesulfonyl chloride+Phosgene→1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Solvents: Organic solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to facilitate the reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzothiazole derivatives can be formed.
Hydrolysis Product: The hydrolysis of the sulfonyl chloride group yields the corresponding sulfonic acid.
科学的研究の応用
1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a building block for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products, depending on the nature of the nucleophile. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular proteins and enzymes.
類似化合物との比較
Similar Compounds
Benzothiazole-5-sulfonyl chloride: Similar structure but lacks the trioxo group.
2,3-Dihydrobenzothiazole: Lacks the sulfonyl chloride group.
1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole: Lacks the sulfonyl chloride group.
Uniqueness
1,1,3-Trioxo-2,3-dihydro-1,2-benzothiazole-5-sulfonyl chloride is unique due to the presence of both the trioxo and sulfonyl chloride groups. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. Its ability to undergo various substitution reactions and its potential biological activity make it a valuable compound in scientific research.
特性
IUPAC Name |
1,1,3-trioxo-1,2-benzothiazole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNO5S2/c8-15(11,12)4-1-2-6-5(3-4)7(10)9-16(6,13)14/h1-3H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMOQWHXWQHRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((2-Chlorobenzyl)thio)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676434.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2676442.png)



![1-Cyclohexyl-3-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2676448.png)
![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2676449.png)

![N-(4-fluorobenzyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2676452.png)
